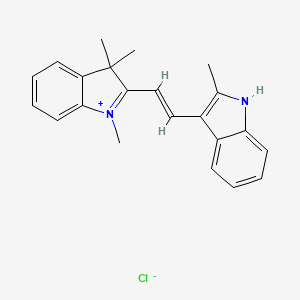
Strontium-89
Vue d'ensemble
Description
Strontium Sr-89 is a radioisotope of strontium, a heavy metal found naturally as a non-radioactive element. With a half-life of 50 days, strontium-89 is a beta emitter that is metabolized much like calcium. This agent is preferentially absorbed by osteoblastic bone metastases. (NCI04)
Applications De Recherche Scientifique
Radiotherapy and Pain Palliation
Strontium-89 is primarily utilized in the field of radiotherapy, especially for pain palliation in cancer patients with bone metastases. Studies have shown that Strontium-89 selectively localizes in bone mineral, particularly in areas of active osteogenesis related to primary cancer and metastasis. Its beta radiation targets primary and metastatic bone sites, providing significant pain relief in these patients (Kossman & Weiss, 2000); (Ying Kang, 2018); (Giammarile, Mognetti, & Resche, 2001).
Diagnostic Applications
Diagnostic applications of Strontium-89 include assessing the effectiveness of treatment through nuclear medicine imaging. By evaluating the interaction of gamma rays emitted from Strontium-85 (present in Strontium-89 solutions) with imaging collimators, the distribution and concentration of Strontium-89 in bone metastases can be visualized (Owaki, Inoue, Narita, Tsuda, & Fukushi, 2017).
Environmental and Geological Research
Strontium-89's isotopic properties are also used in environmental and geological research. Studies involving Strontium isotopes, like 87Sr/86Sr, help in tracking wildlife, understanding geological formations, and forensic science applications. This includes assessing the geographical origin of various elements and artifacts (Semenishchev & Voronina, 2019); (Flockhart, Kyser, Chipley, Miller, & Norris, 2015); (Bataille, von Holstein, Laffoon, Willmes, Liu, & Davies, 2018).
Bioassay and Radiotoxicity Studies
Strontium-89 is used in bioassay and radiotoxicity studies, especially in the context of nuclear accidents and environmental contamination. This includes determining Strontium-89 and Strontium-90 in biological samples and environmental materials, such as food and milk, to assess radiotoxicity levels and contamination risks (Pittet, Bochud, & Froidevaux, 2019); (Lee, Bakhtiar, Akbarzadeh, & Lee, 2000).
Propriétés
Numéro CAS |
14158-27-1 |
|---|---|
Nom du produit |
Strontium-89 |
Formule moléculaire |
S |
Poids moléculaire |
88.907451 g/mol |
Nom IUPAC |
strontium-89 |
InChI |
InChI=1S/Sr/i1+1 |
Clé InChI |
CIOAGBVUUVVLOB-OUBTZVSYSA-N |
SMILES isomérique |
[89Sr] |
SMILES |
[Sr] |
SMILES canonique |
[Sr] |
Synonymes |
89Sr radioisotope Sr-89 radioisotope Strontium-89 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

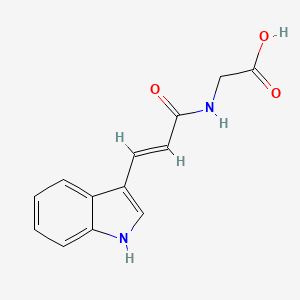
![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)
![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)
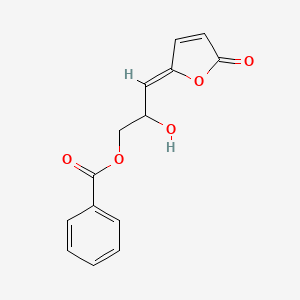
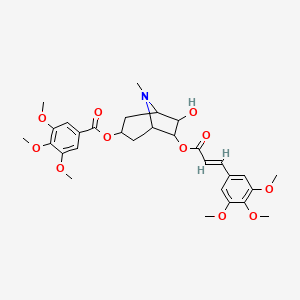
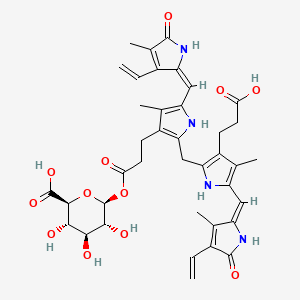
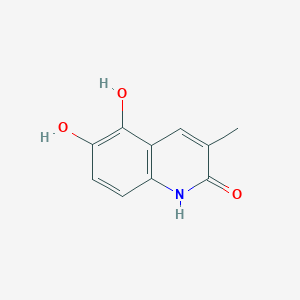

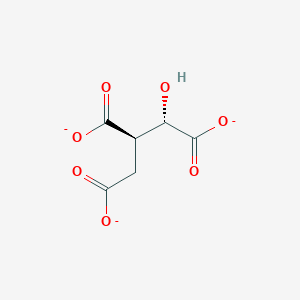
![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)
![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)
![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)
